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Compound of Interest

Compound Name: Nir-FP

Cat. No.: B12383557

For Researchers, Scientists, and Drug Development
Professionals

This document provides a comprehensive guide for the transient transfection of the near-
infrared fluorescent protein (Nir-FP) into cultured mammalian cells. It includes detailed
protocols for chemical transfection and electroporation, along with key data and workflow
visualizations to facilitate successful experimental design and execution.

Introduction to Nir-FP

Nir-FP (Near-infrared Fluorescent Protein), also known as eqFP670, is a red-shifted
fluorescent protein derived from Entacmaea quadricolor. It is a valuable tool for in vivo and
deep-tissue imaging due to its emission spectrum in the near-infrared range, where light
scattering and tissue autofluorescence are minimized.[1][2] Nir-FP is a variant of TurboFP635
and has been codon-optimized for high expression in mammalian cells.[1][2]

Key Properties of Nir-FP:
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Property Value
Excitation Maximum 605 nm
Emission Maximum 670 nm
Molecular Weight 26 kDa
Structure Dimer

Quantum Yield 0.06

Extinction Coefficient 70,000 M—icm—!
Brightness (% of EGFP) 13%

Data sourced from Evrogen.[1]

Transfected mammalian cells typically begin to show detectable Nir-FP fluorescence within 48
hours post-transfection, with no observed cytotoxicity or protein aggregation.

General Considerations for Transfection

Successful transfection depends on several factors, including cell health, DNA quality, and the
chosen transfection method.

o Cell Health: Cells should be in the logarithmic growth phase, have a viability of over 90%,
and be at an optimal confluency (typically 70-90% for adherent cells) at the time of
transfection.

e Plasmid DNA Quality: Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio
of 1.8-2.0.

o Transfection Method: The choice of transfection method depends on the cell type and
experimental goals. Chemical transfection is widely used for its simplicity and relatively low
toxicity, while electroporation can be more efficient for difficult-to-transfect cells.

Experimental Protocols
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The following are generalized protocols for the transient transfection of a Nir-FP expression
vector into cultured mammalian cells. Optimization is recommended for each specific cell line
and experimental condition.

Chemical Transfection Protocol (Using a Cationic Lipid-
Based Reagent)

This protocol is a general guideline for transfection in a 6-well plate format. For other formats,
scale the component volumes accordingly (see Table 2).

Materials:

Cultured mammalian cells

o Complete growth medium

e Serum-free medium (e.g., Opti-MEM™)

e Nir-FP plasmid DNA (=0.5 pg/pL)

« Cationic lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
 Sterile microcentrifuge tubes

Procedure:

o Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate to ensure
they reach 70-90% confluency at the time of transfection.

o Complex Preparation: a. In tube A, dilute 2.5 pg of Nir-FP plasmid DNA in 125 pL of serum-
free medium. b. In tube B, dilute 3.75-7.5 pL of the lipid-based transfection reagent in 125 pL
of serum-free medium. c. Add the diluted DNA (tube A) to the diluted lipid reagent (tube B)
and mix gently by pipetting. d. Incubate the DNA-lipid complex mixture for 15-20 minutes at
room temperature.

o Transfection: a. Add the 250 pL of the DNA-lipid complex mixture dropwise to the cells in the
6-well plate. b. Gently rock the plate to ensure even distribution.
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¢ Incubation: Incubate the cells at 37°C in a CO:2 incubator for 24-48 hours.

o Analysis: After 48 hours, assess Nir-FP expression using fluorescence microscopy or flow

cytometry with appropriate filters for near-infrared detection.

Table 2: Recommended Reagent Volumes for Chemical Transfection in Different Plate Formats

. . Total

Seeding . Transfectio

Plate Surface . Plasmid Culture
Density n Reagent

Format ArealWell DNA (pg) Volume/Wel
(cellslwell) (uL) I

96-well 0.32 cm? 0.5-2 x 10* 0.1-0.2 0.15-0.3 100 pL
0.5-1.25 x

24-well 1.9cm? 105 0.5 0.75-1.5 500 pL

6-well 9.6 cm? 2-5x10° 25 3.75-75 2mL

10 cm dish 55 cm? 2-4 x 108 10-15 15-30 10 mL

Note: These are starting recommendations and should be optimized for your specific cell line

and transfection reagent.
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Chemical Transfection Workflow

Electroporation Protocol

This protocol is a general guideline and requires an electroporation system. Parameters such

as voltage and capacitance must be optimized for your specific cell line and electroporator.
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Materials:

o Cultured mammalian cells (suspension or adherent)
o Complete growth medium

o Electroporation buffer

e Nir-FP plasmid DNA (=1 pg/pL)

o Electroporation cuvettes (e.g., 0.2 cm or 0.4 cm gap)
o Electroporation system

Procedure:

o Cell Preparation: a. Harvest cells and wash them with sterile, serum-free medium or PBS. b.
Resuspend the cell pellet in electroporation buffer at a concentration of 1-10 x 10° cells/mL.

e Electroporation: a. In a sterile microcentrifuge tube, mix 100 uL of the cell suspension with 5-
20 pg of Nir-FP plasmid DNA. b. Transfer the cell/DNA mixture to a pre-chilled
electroporation cuvette. c. Pulse the cells using the optimized settings for your
electroporator.

e Recovery and Plating: a. Immediately after the pulse, add 0.5-1.0 mL of pre-warmed
complete growth medium to the cuvette. b. Gently transfer the cell suspension to a culture
plate containing the appropriate volume of pre-warmed complete growth medium.

¢ Incubation: Incubate the cells at 37°C in a CO:z incubator for 24-48 hours.

o Analysis: After 48 hours, assess Nir-FP expression using fluorescence microscopy or flow
cytometry.

Table 3: General Parameters for Electroporation
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Parameter Recommended Range
Cell Density 1-10 x 10¢ cells/mL
Plasmid DNA 5-40 ug

Voltage 100 - 300 V

Capacitance 200 - 1000 pF

Pulse Duration

10 - 40 ms (for square wave)

Note: These parameters are highly dependent on the cell type and electroporation device and

must be empirically determined.
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Electroporation Workflow
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Troubleshooting

Issue

Possible Cause

Suggested Solution

Low Transfection Efficiency

Suboptimal cell health

Ensure cells are healthy,
actively dividing, and at the

correct confluency.

Poor DNA quality

Use high-purity, endotoxin-free
plasmid DNA.

Incorrect reagent-to-DNA ratio

Optimize the ratio of
transfection reagent to plasmid
DNA.

High Cell Death

Reagent toxicity

Decrease the amount of
transfection reagent and/or the

incubation time.

Harsh electroporation settings

Optimize electroporation
parameters (voltage,

capacitance, pulse duration).

Unhealthy cells pre-
transfection

Ensure high cell viability before

starting the protocol.

Conclusion

The protocols and data provided in this document serve as a starting point for the successful

transfection of the near-infrared fluorescent protein Nir-FP in cultured cells. By carefully

considering cell health, DNA quality, and optimizing the chosen transfection method,

researchers can effectively utilize Nir-FP for a wide range of applications in cellular and in vivo

imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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